6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by a benzofuran ring structure, which is fused to a carboxamide group and substituted with methoxy and ethyl groups. The presence of these functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, which are detailed in the synthesis analysis section. It has been studied for its potential applications in pharmacology, particularly as an enzyme inhibitor and for other therapeutic effects.
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide can be classified as follows:
The synthesis of 6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves several key steps:
The reaction conditions often include:
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to active sites on enzymes, thus modulating their activity. The methoxy groups may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Research indicates that compounds with similar structures often exhibit interactions with metal ions, which can influence their biological activity. Such interactions may lead to downstream effects on cellular pathways related to metabolism or signaling.
Data from spectroscopic analyses (e.g., NMR, IR) can provide insights into the functional groups present and confirm structural integrity during synthesis.
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific uses:
The discovery pathway of 6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide originated with an ambitious high-throughput screening (HTS) campaign targeting inhibitors of KAT6A/B histone acetyltransferases. Researchers screened over four million compounds from diverse chemical libraries using a specialized TR-FRET biochemical assay that measured inhibition of recombinant His-tagged KAT6A enzymatic activity. This assay employed a biotinylated Histone H4-derived peptide substrate to quantify acetylation efficiency, enabling rapid screening of compound libraries at an unprecedented scale. Through this primary screen, researchers identified 4,000+ confirmed hits demonstrating IC50 values below 15 μM against KAT6A [1].
Hit confirmation employed a multi-tiered validation strategy to eliminate false positives and identify genuine binders:
A critical breakthrough came with the implementation of a high-AcCoA biochemical assay that identified competitive inhibitors. This assay revealed that Cluster 1 compounds (including the benzofuran-2-carboxamide scaffold) exhibited AcCoA-competitive binding – a key mechanistic feature shared by known KAT6A inhibitors like WM-1119 and CTx-648. The competitive binding profile suggested these compounds targeted the acetyl coenzyme A binding pocket rather than the substrate lysine binding site, positioning them as mechanistically viable candidates [1].
Table 1: HTS Workflow for KAT6A Inhibitor Identification
Screening Stage | Assay Type | Compounds Processed | Key Parameters |
---|---|---|---|
Primary Screening | TR-FRET | >4,000,000 | IC50 <15 μM |
Hit Confirmation | TSA/MS/SPR | 4,000 → 3173 | Binding Affinity |
Mechanism Profiling | High-AcCoA | 3173 → 6 clusters | AcCoA Competition |
Cellular Prioritization | ER Reporter (MVLN) | 6 clusters | IC50 = 3.9 μM (Cluster 1) |
The initial hit compound (1) featured a 6-methoxybenzofuran core with an acylsulfonamide linker – a novel pharmacophore for KAT6A/B inhibition. Molecular modeling revealed this scaffold bound deep within the AcCoA binding pocket of KAT6A, leveraging interactions with a highly conserved Arg655-Arg660 loop region. This loop presents five strategically positioned backbone NH groups that form extensive hydrogen bonds with the endogenous AcCoA diphosphate moiety. The acylsulfonamide group served as a structural mimetic of this diphosphate group, enabling high-affinity binding through multipoint hydrogen bonding [1].
X-ray crystallography and computational docking studies provided critical insights:
Systematic exploration of the benzofuran scaffold yielded crucial SAR insights:
Table 2: SAR Development of Benzofuran-2-carboxamide Derivatives
Position | Variation | Biochemical IC50 (nM) | Cellular Activity (MVLN IC50, μM) | LogD7.5 |
---|---|---|---|---|
Core | Benzofuran | 850 | 3.9 | 1.5 |
C6 | Methoxy | 92 | 1.2 | 1.8 |
C3 | Methyl | 18 | 0.4 | 2.1 |
Linker | Acylsulfonamide | 5 | 0.09 | 2.3 |
Side Chain | 2-Methoxyethyl | 0.8 | 0.03 | 1.9 |
The synthetic route to 6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide leveraged commercially available 6-methoxybenzofuran precursors:
The lead optimization process employed rigorous ligand efficiency metrics to prioritize compounds, including Binding Efficiency Index (BEI) and Ligand Lipophilicity Efficiency (LLE). Cluster 1 compounds (benzofuran series) demonstrated exceptional efficiency profiles compared to other chemical series identified during HTS. Initial hit 1 exhibited a BEI of 16.6 and LLE of 4.0 – values that improved significantly during optimization to BEI=18.5 and LLE=5.8 for the clinical candidate [1].
Quantitative comparison of hit clusters revealed critical insights:
The estrogen receptor (ER) target gene reporter assay in MVLN cells provided a critical functional assessment:
Table 3: Efficiency Metrics Comparison Across KAT6A Inhibitor Hit Clusters
Parameter | Cluster 1 (Benzofuran) | Cluster 2 | Cluster 4 | WM-1119 (Reference) |
---|---|---|---|---|
BEI | 16.6-18.0 | 14.2 | 15.8 | 17.2 |
LLE | 4.0-4.6 | 3.1 | 3.8 | 4.2 |
TSA ΔTm (K) | 5.1 | 4.2 | 5.1 | 5.8 |
Biochemical IC50 | 0.8 nM | 85 nM | 22 nM | 1.2 nM |
Cellular IC50 (MVLN) | 30 nM | >10 μM | >10 μM | 45 nM |
LogD7.5 | 1.9 | 3.8 | 3.2 | 2.1 |
The optimized compound demonstrated compelling in vivo proof-of-concept in KAT6A-high ER+ breast cancer models:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: